molecular formula C20H22N4O3S B11074271 Acetamide, N-benzyl-2-(6-ethyl-6-methyl-4-oxo-5,8-dihydro-4H,6H-7-oxa-9-thia-1,2,3-triazafluoren-3-yl)-

Acetamide, N-benzyl-2-(6-ethyl-6-methyl-4-oxo-5,8-dihydro-4H,6H-7-oxa-9-thia-1,2,3-triazafluoren-3-yl)-

Cat. No.: B11074271
M. Wt: 398.5 g/mol
InChI Key: GKSAGQJGFLATMB-UHFFFAOYSA-N
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Description

Acetamide, N-benzyl-2-(6-ethyl-6-methyl-4-oxo-5,8-dihydro-4H,6H-7-oxa-9-thia-1,2,3-triazafluoren-3-yl)- is a complex organic compound featuring a unique structure that combines multiple functional groups, including an acetamide, benzyl, and a triazafluorene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-benzyl-2-(6-ethyl-6-methyl-4-oxo-5,8-dihydro-4H,6H-7-oxa-9-thia-1,2,3-triazafluoren-3-yl)- typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Triazafluorene Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazafluorene core. Reagents such as hydrazine derivatives and carbonyl compounds are often used.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the triazafluorene intermediate.

    Acetamide Formation: The final step involves the acylation of the amine group with acetic anhydride or acetyl chloride to form the acetamide moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the triazafluorene ring, leading to sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Benzyl halides or other electrophiles in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and amines.

    Substitution: Various benzyl-substituted derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as a building block for the construction of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

The compound’s potential biological activity makes it a candidate for drug discovery and development. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties, depending on its interaction with biological targets.

Medicine

In medicinal chemistry, derivatives of this compound could be investigated for their therapeutic potential. The presence of multiple functional groups allows for the fine-tuning of its pharmacokinetic and pharmacodynamic properties.

Industry

In materials science, the compound could be used in the development of new polymers, coatings, or other advanced materials due to its unique structural features.

Mechanism of Action

The mechanism by which Acetamide, N-benzyl-2-(6-ethyl-6-methyl-4-oxo-5,8-dihydro-4H,6H-7-oxa-9-thia-1,2,3-triazafluoren-3-yl)- exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The triazafluorene core could intercalate with DNA, affecting gene expression or protein synthesis. The acetamide group may enhance its binding affinity to certain proteins, influencing signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Acetamide, N-benzyl-2-(4-oxo-5,8-dihydro-4H,6H-7-oxa-9-thia-1,2,3-triazafluoren-3-yl)-: Lacks the ethyl and methyl groups, potentially altering its reactivity and biological activity.

    Acetamide, N-benzyl-2-(6-methyl-4-oxo-5,8-dihydro-4H,6H-7-oxa-9-thia-1,2,3-triazafluoren-3-yl)-: Similar structure but without the ethyl group, which may affect its solubility and interaction with biological targets.

Uniqueness

The presence of both ethyl and methyl groups in Acetamide, N-benzyl-2-(6-ethyl-6-methyl-4-oxo-5,8-dihydro-4H,6H-7-oxa-9-thia-1,2,3-triazafluoren-3-yl)- makes it unique compared to its analogs. These groups can influence the compound’s steric and electronic properties, potentially enhancing its reactivity and specificity in various applications.

Properties

Molecular Formula

C20H22N4O3S

Molecular Weight

398.5 g/mol

IUPAC Name

N-benzyl-2-(12-ethyl-12-methyl-3-oxo-11-oxa-8-thia-4,5,6-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-4-yl)acetamide

InChI

InChI=1S/C20H22N4O3S/c1-3-20(2)9-14-15(12-27-20)28-18-17(14)19(26)24(23-22-18)11-16(25)21-10-13-7-5-4-6-8-13/h4-8H,3,9-12H2,1-2H3,(H,21,25)

InChI Key

GKSAGQJGFLATMB-UHFFFAOYSA-N

Canonical SMILES

CCC1(CC2=C(CO1)SC3=C2C(=O)N(N=N3)CC(=O)NCC4=CC=CC=C4)C

Origin of Product

United States

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